Quinaprilat is a dicarboxylic acid resulting from the hydrolysis of the ethyl ester group of quinapril to give the corresponding dicarboxylic acid. The active angiotensin-converting enzyme inhibitor (ACE inhibitor) of the prodrug quinapril. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a vasodilator agent. It is a dicarboxylic acid, a member of isoquinolines and a tertiary carboxamide. The active metabolite of the prodrug [quinapril]. Quinaprilat is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of quinaprilat is as an Angiotensin-converting Enzyme Inhibitor. See also: Quinapril (active moiety of); Quinapril Hydrochloride (active moiety of).
Related Compounds
Quinapril
Compound Description: Quinapril is an orally active angiotensin-converting enzyme (ACE) inhibitor that is metabolized in the liver to its active metabolite, quinaprilat. [, , , , , , , ] Quinapril itself has a lower potency for ACE inhibition compared to quinaprilat. [, , ]
Relevance: Quinapril is the prodrug of quinaprilat, and its administration leads to the formation of quinaprilat in vivo. [, , , , , , , ] This makes quinapril directly relevant in understanding the pharmacokinetics, pharmacodynamics, and clinical effects of quinaprilat.
Enalapril
Compound Description: Enalapril is another orally active ACE inhibitor that is metabolized to its active form, enalaprilat. [, , , ] Like quinapril, it is used to treat hypertension and heart failure. [, ]
Relevance: Enalapril and quinaprilat are both ACE inhibitors used for similar therapeutic purposes. [, , , ] Comparing their activities and properties helps elucidate the specific characteristics and advantages of quinaprilat.
Relevance: Comparing enalaprilat to quinaprilat allows researchers to investigate the importance of tissue ACE affinity for the therapeutic effects of ACE inhibitors. [, , ] This comparison helps understand the specific benefits of quinaprilat's high tissue ACE affinity.
Captopril
Compound Description: Captopril is an orally active ACE inhibitor that, unlike quinapril and enalapril, does not require metabolic activation. [, , , ] It is used for similar therapeutic purposes as quinaprilat. [, , ]
Relevance: Captopril serves as another point of comparison for understanding the efficacy and potential advantages of quinaprilat in the context of ACE inhibition. [, , , ]
Trandolapril
Compound Description: Trandolapril is an ACE inhibitor that, like quinapril, is a prodrug. [] It is metabolized to its active form, trandolaprilat. []
Relevance: Trandolapril, along with its active metabolite trandolaprilat, is structurally similar to quinapril and quinaprilat. [] This structural similarity provides insights into potential mechanisms of action and pharmacological properties of quinaprilat.
Trandolaprilat
Compound Description: Trandolaprilat is the active metabolite of trandolapril and a potent ACE inhibitor. [] Like quinaprilat, it demonstrates protective effects against lysophosphatidylcholine-induced hemolysis, possibly due to its lipophilic nature. []
Relevance: The structural and pharmacological similarities between trandolaprilat and quinaprilat, particularly their shared lipophilic properties, help to further understand the potential mechanisms underlying the beneficial effects of quinaprilat. []
Lysophosphatidylcholine (LPC)
Compound Description: Lysophosphatidylcholine (LPC) is a bioactive lipid that can induce cellular damage, including Ca2+ overload and cell death in cardiomyocytes. [, ] It can also cause hemolysis in erythrocytes. []
Relevance: Studies investigating the protective effects of quinaprilat against LPC-induced damage in cardiomyocytes and erythrocytes provide insights into the potential beneficial effects of quinaprilat beyond its ACE inhibitory action. [, ]
Angiotensin I (Ang I)
Compound Description: Angiotensin I is a peptide hormone that is converted to the potent vasoconstrictor angiotensin II by ACE. [, ]
Relevance: Quinaprilat's ability to inhibit the conversion of Angiotensin I to Angiotensin II is central to its mechanism of action as an antihypertensive agent. [, ] Studying the effects of quinaprilat on Angiotensin I responses provides information about its potency and effectiveness as an ACE inhibitor.
Angiotensin II
Compound Description: Angiotensin II is a potent vasoconstrictor peptide hormone that plays a key role in regulating blood pressure and fluid balance. [, , , ] Its production is inhibited by ACE inhibitors like quinaprilat. [, , , ]
Relevance: Understanding the effects of quinaprilat on Angiotensin II levels is crucial to elucidate its antihypertensive effects and overall impact on the renin-angiotensin-aldosterone system. [, , , ]
Bradykinin
Compound Description: Bradykinin is a peptide hormone that causes vasodilation and is degraded by ACE. [, ] ACE inhibitors, including quinaprilat, can potentiate the effects of bradykinin by inhibiting its degradation. [, ]
Relevance: The interaction between bradykinin and quinaprilat is important because it contributes to the overall cardiovascular effects of quinaprilat. [, ] Understanding this interaction may explain some of the blood pressure-independent effects of quinaprilat.
Losartan
Compound Description: Losartan is an angiotensin II type 1 (AT1) receptor antagonist, blocking the actions of Angiotensin II rather than inhibiting its production like ACE inhibitors. []
Relevance: Comparing losartan's cardioprotective effects with those of quinaprilat helps determine the relative importance of different mechanisms in protecting the heart against ischemia-reperfusion injury. []
Nω-Nitro-l-arginine Methyl Ester (l-NAME)
Compound Description: Nω-Nitro-l-arginine Methyl Ester (l-NAME) is an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO). []
Relevance: Using l-NAME in conjunction with quinaprilat helps to understand if the cardioprotective effects of quinaprilat are mediated by NO production. []
Compound Description: 5-Hydroxydecanoic Acid Sodium Salt (5-HD) is a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. []
Relevance: Using 5-HD in studies with quinaprilat allows researchers to investigate whether the cardioprotective effects of quinaprilat are mediated by the opening of mitoKATP channels. []
Imidapril
Compound Description: Imidapril is a prodrug ACE inhibitor that is metabolized to its active form, imidaprilat. []
Relevance: Imidapril, along with its active metabolite imidaprilat, provides a point of comparison to quinapril and quinaprilat in terms of their pharmacokinetics, particularly their dialyzability in patients undergoing hemodialysis. []
Perindopril
Compound Description: Perindopril is a prodrug ACE inhibitor that is metabolized to its active form, perindoprilat. []
Relevance: Comparing perindopril and its active metabolite, perindoprilat, to quinapril and quinaprilat, helps in understanding the pharmacokinetic profiles and dialyzability of different ACE inhibitors in hypertensive patients with renal failure undergoing hemodialysis. []
Source and Classification
Quinaprilat is classified as a non-sulfhydryl angiotensin-converting enzyme inhibitor. It is derived from quinapril, which was synthesized in the 1980s and has since been widely used in clinical practice. The compound is typically found in pharmaceutical formulations as quinapril hydrochloride.
Synthesis Analysis
Methods and Technical Details
The synthesis of quinaprilat involves the metabolic conversion of quinapril through hydrolysis. Several methods have been developed to synthesize quinapril itself, which subsequently leads to the formation of quinaprilat.
Synthesis of Quinapril:
The synthetic route often starts with the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidines-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester in the presence of an acid catalyst such as acetic acid or trifluoroacetic acid at controlled temperatures (typically below 60 °C) .
Following this reaction, quinapril can be converted to its hydrochloride salt form by treating it with anhydrous hydrogen chloride under specific conditions to promote crystallization .
Conversion to Quinaprilat:
Once administered, quinapril undergoes hydrolysis primarily in the liver and kidneys to form quinaprilat. This metabolic process is facilitated by carboxylesterases present in these tissues .
Molecular Structure Analysis
Structure and Data
Quinaprilat has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity:
Chemical Formula: C19H24N2O5
Molecular Weight: 364.41 g/mol
Structural Features: The structure includes a piperazine ring, a carboxylic acid group, and an aromatic ring system that are essential for its interaction with the ACE enzyme.
The three-dimensional conformation of quinaprilat allows it to effectively bind to the active site of ACE, inhibiting its activity.
Chemical Reactions Analysis
Reactions and Technical Details
Quinaprilat participates in various biochemical reactions primarily related to its function as an ACE inhibitor:
Inhibition of Angiotensin-Converting Enzyme:
Quinaprilat binds competitively to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This action leads to vasodilation and decreased blood pressure .
Metabolism:
The primary metabolic pathway for quinapril involves hydrolysis by carboxylesterases, resulting in the formation of quinaprilat and other metabolites .
Mechanism of Action
Process and Data
The mechanism through which quinaprilat exerts its pharmacological effects involves several key steps:
Binding: Quinaprilat binds to the active site of ACE.
Inhibition: By inhibiting ACE, it reduces levels of angiotensin II—a potent vasoconstrictor—leading to decreased vascular resistance.
Physiological Effects: The decrease in angiotensin II levels results in lowered blood pressure and reduced workload on the heart, making it beneficial for patients with hypertension or heart failure .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Quinaprilat exhibits several notable physical and chemical properties:
Solubility: Quinaprilat is soluble in water and various organic solvents.
Stability: It is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
pKa Value: The pKa values indicate that it exists predominantly in ionized form at physiological pH, which enhances its solubility.
These properties are critical for its formulation in pharmaceutical preparations.
Applications
Scientific Uses
Quinaprilat is primarily used in clinical settings for:
Hypertension Management: It helps lower high blood pressure effectively.
Heart Failure Treatment: By reducing afterload on the heart, it improves cardiac output.
Research Applications: Quinaprilat is often used in pharmacokinetic studies to understand drug metabolism and interactions within biological systems .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Quinaprilat is the active metabolite of quinapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used in the treatment of hypertension and congestive heart failure.
RMC-4550 is an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2; IC50 = 1.55 nM). It is selective for SHP-2 over a panel of 14 additional protein phosphatases and a panel of 468 protein kinases at 10 µM. It inhibits tumor ERK phosphorylation in a KYSE-520 human esophageal cancer xenograft model in a dose-dependent manner. RMC-4550 is a potent and selective SHP2 inhibitor. RMC-4550 identified as a high quality tool compound to study the role of SHP2 in tumor biology, both in vitro and in vivo in rodents. SHP2 is a convergent signalling node and inhibition of SHP2 is effective in targeting both upstream (RTK-driven) and downstream (RAS-GTP dependent) mutations in the RAS-MAPK pathway
RMM 46 is an inhibitor of p90 ribosomal S6 kinase 2 (RSK2; IC50s = 12 and <2.5 nM for the wild-type and RSK2T493M human enzymes, respectively). It is selective for RSK2 over polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (NEK2; IC50s = 2,200 and 530 nM, respectively) and a panel of 26 kinases when used at a concentration of 1 µM. RMM 46 inhibits autophosphorylation of RSK2 and RSK3 induced by phorbol 12-myristate 13-acetate (PMA;) in COS-7 cells expressing the human enzymes in a concentration-dependent manner. RMM-46 is a selective and reversible covalent inhibitor for MSK/RSK-family kinases.
RN1747 is a selective TRPV4 agonist (EC50 values are 0.77, 4.0 and 4.1 μM for hTRPV4, mTRPV4 and rTRPV4 respectively). RN1747 displays selectivity over other TRP channels (EC50 values are 0.77, >30, >30 and >100 μM for TRPV4, TRPM8, TRPV3 and TRPV1 receptors respectively). It also antagonizes TRPM8 at relevant concentrations (IC50 = 4 μM).
RN-18 is an inhibitor of HIV-1 viral infectivity factor (Vif), an HIV-1 regulatory protein that does not have cellular homologs. RN-18 inhibits Vif-mediated degradation of the DNA editing enzyme APOBEC3G with IC50 values of 10-30 µM in a high-throughput fluorescence screen. It inhibits viral replication of HIV-1 with IC50 values of 4.5 and 10 µM for nonpermissive CEM and H9 cells, respectively, and >100 µM for permissive cells. Selective inhibitor of virion infectivity factor (Vif) APOBEC interactions and HIV-1 replication. Reference:1) 20082) 20123) 20124) 2015 RN-18 is an HIV-1 Vif inhibitor. RN-18 antagonizes Vif function and inhibits HIV-1 replication only in the presence of A3G. RN-18 increases cellular A3G levels in a Vif-dependent manner and increases A3G incorporation into virions without inhibiting general proteasome-mediated protein degradation. RN-18 enhances Vif degradation only in the presence of A3G, reduces viral infectivity by increasing A3G incorporation into virions and enhances cytidine deamination of the viral genome.